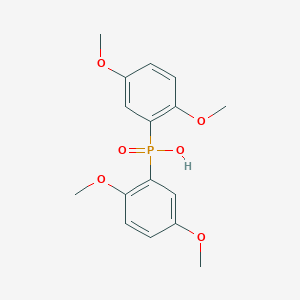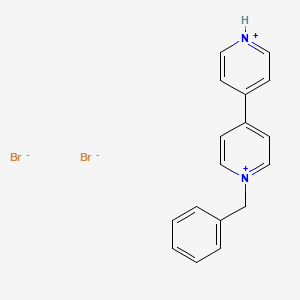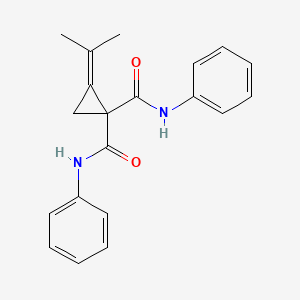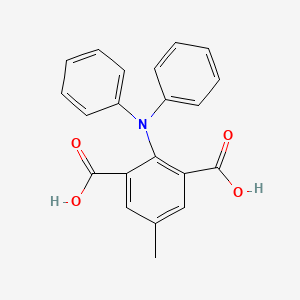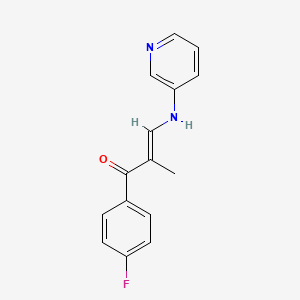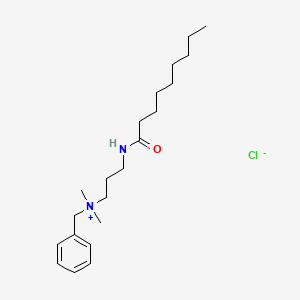
3-Pelargonamidopropyldimethylbenzylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pelargonamidopropyldimethylbenzylammonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant, antiseptic, and in personal care products. The compound’s structure consists of a benzyl group attached to a dimethylammonium moiety, with a pelargonamide group linked via a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pelargonamidopropyldimethylbenzylammonium chloride typically involves the quaternization of dimethylbenzylamine with 3-chloropropylpelargonamide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is typically isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pelargonamidopropyldimethylbenzylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of benzyl ethers or benzyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pelargonamidopropyldimethylbenzylammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell culture studies as a disinfectant to maintain sterile conditions. It is also used in the formulation of antimicrobial agents.
Medicine: In the medical field, this compound is used in antiseptic solutions and wound care products due to its antimicrobial properties.
Industry: The compound is utilized in the formulation of personal care products such as shampoos and conditioners, where it acts as a surfactant and preservative.
Wirkmechanismus
The antimicrobial action of 3-Pelargonamidopropyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: A surfactant used in various applications, including as an antiseptic and in personal care products.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness: 3-Pelargonamidopropyldimethylbenzylammonium chloride is unique due to its specific structural features, which confer enhanced antimicrobial activity and surfactant properties. Its pelargonamide group provides additional hydrophobic interactions, making it more effective in disrupting microbial membranes compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
69205-13-6 |
|---|---|
Molekularformel |
C21H37ClN2O |
Molekulargewicht |
369.0 g/mol |
IUPAC-Name |
benzyl-dimethyl-[3-(nonanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O.ClH/c1-4-5-6-7-8-12-16-21(24)22-17-13-18-23(2,3)19-20-14-10-9-11-15-20;/h9-11,14-15H,4-8,12-13,16-19H2,1-3H3;1H |
InChI-Schlüssel |
TVVZLALIXIVZOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


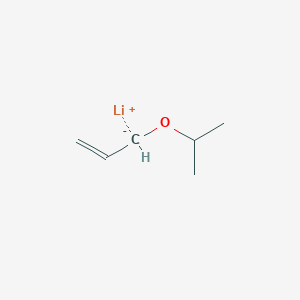
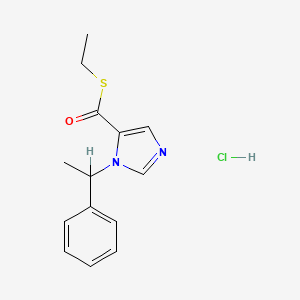
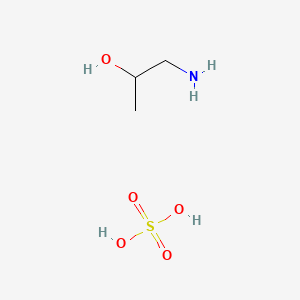

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
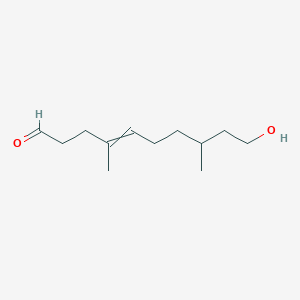
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
